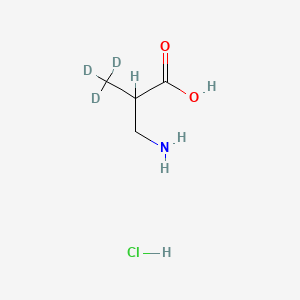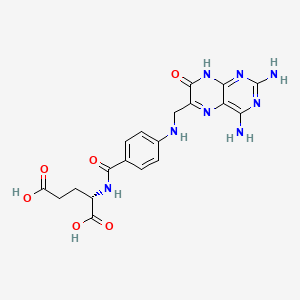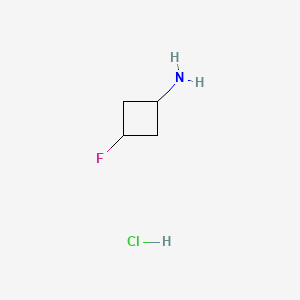
rac-3-氨基异丁酸-d3 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-3-Aminoisobutyric Acid-d3 Hydrochloride: is a deuterium-labeled derivative of 3-aminoisobutyric acid. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and biochemical studies. The deuterium labeling helps in tracing and quantifying the compound in complex biological systems.
科学研究应用
rac-3-Aminoisobutyric Acid-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies to investigate reaction mechanisms and metabolic pathways.
Biology: Employed in studies of amino acid metabolism and protein synthesis.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic properties.
作用机制
Target of Action
It is a deuterium-labeled compound of dl-histidine , which suggests that it may interact with the same targets as DL-Histidine. DL-Histidine is an essential amino acid involved in protein synthesis.
Mode of Action
As a deuterium-labeled compound, it is often used as a tracer in biochemical research . Deuterium labeling allows for the tracking of the compound’s interactions with its targets and any resulting changes .
Biochemical Pathways
Given its relation to DL-Histidine, it may be involved in the same pathways, such as protein synthesis and metabolism .
Pharmacokinetics
The use of deuterium in drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles .
Result of Action
As a deuterium-labeled compound, it is primarily used for research purposes, particularly in proteomics research .
生化分析
Biochemical Properties
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Mechanism
It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-3-Aminoisobutyric Acid-d3 Hydrochloride involves the incorporation of deuterium atoms into the 3-aminoisobutyric acid molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. The reaction typically involves the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.
Amination: The deuterated intermediates undergo amination to introduce the amino group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of rac-3-Aminoisobutyric Acid-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of precursors are deuterated using industrial-scale deuterium sources.
Catalytic Amination: Catalysts are used to facilitate the amination process efficiently.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve high purity.
化学反应分析
Types of Reactions: rac-3-Aminoisobutyric Acid-d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deuterated amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Deuterated oxo derivatives.
Reduction Products: Deuterated amines.
Substitution Products: Deuterated alkyl or acyl derivatives.
相似化合物的比较
3-Aminoisobutyric Acid: The non-deuterated form of the compound.
DL-Histidine-d3 Hydrochloride: Another deuterium-labeled amino acid used in similar applications.
Deuterated Alanine: A deuterium-labeled derivative of alanine used in metabolic studies.
Uniqueness: rac-3-Aminoisobutyric Acid-d3 Hydrochloride is unique due to its specific deuterium labeling, which provides distinct advantages in analytical studies. The stable isotope labeling allows for precise quantification and tracing in complex biological systems, making it a valuable tool in research.
属性
IUPAC Name |
2-(aminomethyl)-3,3,3-trideuteriopropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGBOMJVYQTWRN-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(alphaS,2S)-2-Carboxy-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid](/img/structure/B584730.png)







